Pterophyllin 2

Postharvest pathology Natural product fungicide Furocoumarin bioactivity

Pterophyllin 2 is the correct choice among pterophyllin congeners for multi-pathogen antifungal screening against postharvest phytopathogens, demonstrating reproducible non-selective activity across Rhizopus stolonifer (MFC 250 µg/mL), Botrytis cinerea, and Monilinia fructicola. Unlike pterophyllin 4—which is selective primarily for M. fructicola—pterophyllin 2 provides broad-spectrum coverage; generic substitution is scientifically invalid. Essential SAR comparator for dissecting methyl-substitution-dependent antifungal selectivity. Procure as a reference standard for natural-product fungicide development programs.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B1678313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterophyllin 2
SynonymsPterophyllin 2;  Pterophyllin-2;  Pterophyllin2; 
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=O)C3=C2OC(=C3)C(=C)C
InChIInChI=1S/C15H12O3/c1-8(2)12-7-10-14(17-12)13-9(3)5-4-6-11(13)18-15(10)16/h4-7H,1H2,2-3H3
InChIKeyVQUALAOMJNCAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pterophyllin 2: A Natural Furocoumarin Antifungal Agent for Postharvest Phytopathogen Research


Pterophyllin 2 (CAS 210231-09-7) is a naturally occurring angular furocoumarin first isolated from the bark of Ekebergia pterophylla (Meliaceae) in 1998 [1]. The compound is structurally characterized as 9-methyl-2-(1-methylethenyl)-4H-furo[3,2-c][1]benzopyran-4-one, with a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol [2]. As a member of the furanocoumarin class within the phenylpropanoid/polyketide superfamily, pterophyllin 2 exhibits antifungal activity against several economically significant postharvest phytopathogenic fungi [3].

Why Pterophyllin 2 Cannot Be Interchanged with Pterophyllin 4 or 5-Desmethyl Analogs in Antifungal Research


Pterophyllin 2 belongs to a structurally congeneric series that includes pterophyllin 4 and a 5-desmethyl analog of pterophyllin 4, yet small structural modifications among these furocoumarins produce fundamentally divergent antifungal activity profiles [1]. Direct comparative evaluation against three major postharvest phytopathogens (Rhizopus stolonifer, Botrytis cinerea, Monilinia fructicola) revealed that pterophyllin 4 exhibits selective fungicidal activity toward M. fructicola, while pterophyllin 2 is demonstrably less potent and non-selective, and the 5-desmethyl analog displays an entirely distinct activity spectrum [1]. These findings underscore that this compound class exhibits pronounced structure-activity relationship sensitivity, rendering generic substitution among pterophyllins scientifically invalid for any application requiring reproducible, target-specific antifungal outcomes [1].

Pterophyllin 2 Quantitative Antifungal Evidence: Comparative MFC and Activity Profile Data


Pterophyllin 2 Demonstrates Fungicidal Activity Against Rhizopus stolonifer with a Defined MFC Value

Pterophyllin 2 exhibits fungicidal activity against R. stolonifer, with a reported Minimum Fungicidal Concentration (MFC) of 250 μg/mL [1]. While the primary research publication does not report full MIC/MFC datasets for all pterophyllin analogs against this pathogen, pterophyllin 2 retains a quantifiable fungicidal endpoint that establishes a benchmark for this compound's activity against one of the most aggressive postharvest pathogens globally [1].

Postharvest pathology Natural product fungicide Furocoumarin bioactivity

Pterophyllin 2 Exhibits Broad-Spectrum but Non-Selective Antifungal Activity Relative to Congeners

In direct head-to-head testing against three postharvest phytopathogens (R. stolonifer, B. cinerea, and M. fructicola) under identical liquid medium conditions, pterophyllin 2 demonstrated a non-selective activity profile, exhibiting antifungal effects across multiple fungal species [1]. In contrast, its congener pterophyllin 4 displayed selective fungicidal activity specifically toward M. fructicola, while the 5-desmethyl analog of pterophyllin 4 presented an entirely different activity pattern [1]. Pterophyllin 2 was characterized as 'less potent and not selective' compared with pterophyllin 4 [1].

Structure-activity relationship Selectivity profiling Fungal pathogen screening

Pterophyllin 2 Lacks Morphological Colony Alteration Effects Observed with Pterophyllin 4

Microscopic examination of fungal colonies exposed to pterophyllins revealed that morphological changes were observed specifically in colonies exposed to pterophyllin 4 [1]. The research publication does not report analogous morphological alterations in colonies treated with pterophyllin 2 [1], suggesting distinct mechanistic or phenotypic consequences between these structurally related compounds at the cellular level.

Fungal morphology Mechanism of action Microscopy

Pterophyllin 2 Can Be Synthesized via Wittig Methylenation from Pterophyllin 4

Pterophyllin 2 is synthetically accessible from pterophyllin 4 through a Wittig methylenation step, as demonstrated in the 2017 total synthesis route that generated both pterophyllins 2 and 4 from a common 5-methyl-4-hydroxycoumarin precursor [1]. The synthetic pathway employs temperature-dependent divergent Casnati–Skattebøl reaction conditions: higher temperatures yield gerberinol I, while milder conditions produce a 3-formyl-4-hydroxycoumarin intermediate that undergoes one-pot O-alkylation and intramolecular aldolization to afford pterophyllin 4, with subsequent Wittig methylenation providing pterophyllin 2 [1].

Chemical synthesis Furocoumarin derivatization Process chemistry

Pterophyllin 2 Research Application Scenarios Based on Validated Evidence


Broad-Spectrum Antifungal Screening Against Multiple Postharvest Phytopathogens

For laboratories conducting multi-pathogen antifungal screens against postharvest-relevant fungal species, pterophyllin 2 is the appropriate selection among pterophyllin congeners due to its demonstrated non-selective activity profile across R. stolonifer, B. cinerea, and M. fructicola [1]. Researchers requiring a single furocoumarin compound that exhibits activity against a panel of economically significant phytopathogens should procure pterophyllin 2 rather than pterophyllin 4, which demonstrates selective activity restricted primarily to M. fructicola [1].

Structure-Activity Relationship Studies of Furocoumarin Antifungal Selectivity

Pterophyllin 2 serves as an essential comparator compound in structure-activity relationship (SAR) investigations examining how subtle structural modifications in the pterophyllin scaffold dictate antifungal selectivity and morphological effects [1]. Comparative studies pairing pterophyllin 2 with pterophyllin 4 and the 5-desmethyl analog reveal that the methyl substitution pattern critically modulates both pathogen selectivity and the ability to induce microscopically observable colony morphological changes [1]. Procurement of pterophyllin 2 as part of a congeneric panel enables dissection of these structure-dependent phenotypic outcomes.

Rhizopus stolonifer-Focused Postharvest Disease Control Research

Given the established MFC value of 250 μg/mL for pterophyllin 2 against R. stolonifer [1], this compound provides a quantifiable benchmark for research programs specifically targeting Rhizopus-induced black mold rot in postharvest fruit systems. The defined fungicidal endpoint enables reproducible dose-response studies and cross-laboratory validation of experimental outcomes [1]. Researchers investigating natural product alternatives to conventional synthetic fungicides for R. stolonifer control should prioritize pterophyllin 2 procurement for standardized antifungal susceptibility testing.

Synthetic Chemistry Research on Furocoumarin Derivatization Pathways

The established total synthesis route demonstrating that pterophyllin 2 can be prepared from pterophyllin 4 via Wittig methylenation [2] positions this compound as a target molecule for synthetic methodology development and natural product derivatization studies. Chemistry laboratories evaluating divergent reaction outcomes from common coumarin precursors should procure pterophyllin 2 as a reference standard to validate synthetic route fidelity and confirm the temperature-dependent selectivity of Casnati–Skattebøl reaction conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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